molecular formula C19H15F3N2O4S B2550584 N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034567-43-4

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2550584
CAS No.: 2034567-43-4
M. Wt: 424.39
InChI Key: NXTYVJMZIOFBKI-UHFFFAOYSA-N
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Description

  • The final step involves the nucleophilic substitution of the ethylated product with 4-(trifluoromethoxy)phenylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with an ethylamine derivative

  • Preparation of Furan and Thiophene Intermediates

    • Furan-3-carboxaldehyde and thiophene-2-carboxaldehyde are synthesized through standard organic reactions such as Vilsmeier-Haack formylation.
    • These intermediates are then subjected to a Wittig reaction to introduce the ethyl group.
  • Coupling Reaction

    • The furan and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired ethylated product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding epoxides or sulfoxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) in DMF.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

    Oxidation: Epoxides, sulfoxides

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(methoxy)phenyl]ethanediamide
  • N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide
  • N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(fluoromethoxy)phenyl]ethanediamide

Uniqueness

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to specific molecular targets, thereby increasing its potential efficacy in various applications.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)28-14-3-1-13(2-4-14)24-18(26)17(25)23-9-7-15-5-6-16(29-15)12-8-10-27-11-12/h1-6,8,10-11H,7,9H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTYVJMZIOFBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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